8-(3-Fluorophenyl)-8-oxooctanenitrile
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Overview
Description
8-(3-Fluorophenyl)-8-oxooctanenitrile is an organic compound that features a fluorophenyl group attached to an oxooctanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluorophenyl)-8-oxooctanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the 3-fluorophenyl derivative, which is then subjected to a series of reactions to introduce the oxooctanenitrile moiety. Key steps may include:
Halogenation: Introduction of the fluorine atom to the phenyl ring.
Nitrile Formation: Conversion of a suitable precursor to the nitrile group.
Coupling Reactions: Formation of the carbon-carbon bonds to build the octane backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluorophenyl)-8-oxooctanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
8-(3-Fluorophenyl)-8-oxooctanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 8-(3-Fluorophenyl)-8-oxooctanenitrile involves its interaction with molecular targets through its functional groups. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroamphetamine: A stimulant with a fluorophenyl group, similar in structure but differing in its biological activity and applications.
Fluorophenylpyrrolidine: Used in drug discovery, featuring a fluorophenyl group attached to a pyrrolidine ring.
Fluorophenyl Schiff Bases: Compounds with antifungal and antibacterial activities, containing a fluorophenyl moiety.
Uniqueness
8-(3-Fluorophenyl)-8-oxooctanenitrile is unique due to its specific combination of a fluorophenyl group and an oxooctanenitrile backbone, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
8-(3-fluorophenyl)-8-oxooctanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-13-8-6-7-12(11-13)14(17)9-4-2-1-3-5-10-16/h6-8,11H,1-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRYGQWMERGCSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642219 |
Source
|
Record name | 8-(3-Fluorophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-27-6 |
Source
|
Record name | 3-Fluoro-η-oxobenzeneoctanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3-Fluorophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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